molecular formula C10H24N2O3SSi.ClH<br>C10H25ClN2O3SSi B12670689 2-(3-(Triethoxysilyl)propyl)isothiouronium chloride CAS No. 58505-59-2

2-(3-(Triethoxysilyl)propyl)isothiouronium chloride

Cat. No.: B12670689
CAS No.: 58505-59-2
M. Wt: 316.92 g/mol
InChI Key: VPHRVBKKRRDYTC-UHFFFAOYSA-N
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Description

2-(3-(Triethoxysilyl)propyl)isothiouronium chloride: is a chemical compound with the molecular formula C10H25ClN2O3SSi and a molecular weight of 316.92 g/mol . This compound is known for its unique properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Triethoxysilyl)propyl)isothiouronium chloride typically involves the reaction of 3-(Triethoxysilyl)propylamine with thiourea in the presence of hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis Products: Silanol groups and thiourea derivatives.

    Condensation Products: Siloxane-linked compounds.

Scientific Research Applications

Chemistry: 2-(3-(Triethoxysilyl)propyl)isothiouronium chloride is used as a coupling agent in the preparation of hybrid materials. It helps in the functionalization of surfaces and the formation of stable bonds between organic and inorganic materials .

Biology: In biological research, this compound is used for immobilizing biomolecules on various surfaces. It aids in the development of biosensors and diagnostic tools .

Industry: In the industrial sector, it is used in the production of adhesives, sealants, and coatings . Its ability to improve the adhesion properties of materials makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-(3-(Triethoxysilyl)propyl)isothiouronium chloride involves its ability to form covalent bonds with various substrates. The isothiouronium group reacts with nucleophiles, while the triethoxysilyl group undergoes hydrolysis and condensation reactions to form siloxane bonds. These reactions enable the compound to act as a coupling agent, facilitating the formation of stable and functionalized surfaces .

Comparison with Similar Compounds

  • 3-(Triethoxysilyl)propylamine
  • 3-(Triethoxysilyl)propyl isocyanate
  • 3-(Triethoxysilyl)propyl methacrylate

Comparison:

Uniqueness: 2-(3-(Triethoxysilyl)propyl)isothiouronium chloride is unique due to its dual functionality, allowing it to participate in both nucleophilic substitution and siloxane bond formation . This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

58505-59-2

Molecular Formula

C10H24N2O3SSi.ClH
C10H25ClN2O3SSi

Molecular Weight

316.92 g/mol

IUPAC Name

[amino(3-triethoxysilylpropylsulfanyl)methylidene]azanium;chloride

InChI

InChI=1S/C10H24N2O3SSi.ClH/c1-4-13-17(14-5-2,15-6-3)9-7-8-16-10(11)12;/h4-9H2,1-3H3,(H3,11,12);1H

InChI Key

VPHRVBKKRRDYTC-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCSC(=[NH2+])N)(OCC)OCC.[Cl-]

Origin of Product

United States

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